h-d-Asp-ome

Description

BenchChem offers high-quality h-d-Asp-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about h-d-Asp-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

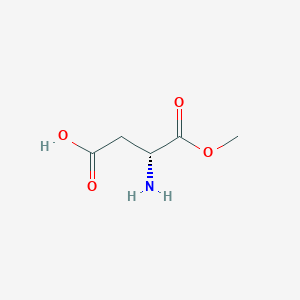

IUPAC Name |

(3R)-3-amino-4-methoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWBMHIMADRNIK-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427209 |

Source

|

| Record name | h-d-asp-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-78-0 |

Source

|

| Record name | 1-Methyl hydrogen D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65414-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | h-d-asp-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Asp(OMe)-OMe: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of H-D-Asp(OMe)-OMe (D-Aspartic acid dimethyl ester), a chiral amino acid derivative of increasing significance in biomedical research and pharmaceutical development. As a key building block in peptide synthesis and a modulator of critical biological pathways, a thorough understanding of its chemical properties, synthesis, and applications is paramount for scientists in the field. This document offers a blend of theoretical knowledge and practical, field-proven insights to empower researchers in their endeavors.

Core Chemical Identity and Physicochemical Properties

H-D-Asp(OMe)-OMe, in its commonly used hydrochloride salt form (H-D-Asp(OMe)-OMe • HCl), is a diester derivative of the non-proteinogenic amino acid, D-aspartic acid. The presence of two methyl ester groups enhances its solubility in organic solvents, a crucial attribute for its application in synthetic organic chemistry.

Key Specifications

A summary of the essential physicochemical properties of H-D-Asp(OMe)-OMe • HCl is presented in the table below. These specifications are critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂ClNO₄ | [1] |

| Molecular Weight | 197.62 g/mol | [1] |

| CAS Number | 69630-50-8 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 114-119 °C | [Chem-Impex] |

| Purity | Typically ≥97% | [3] |

| Solubility | Soluble in water, methanol, and DMSO. | [4] |

| Storage | Store at -20°C for long-term stability. The hydrochloride salt is hygroscopic and should be stored in a desiccator. | [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of H-D-Asp(OMe)-OMe • HCl is typically achieved through the esterification of D-aspartic acid. The following protocol, adapted from established methods for the corresponding L-isomer, provides a reliable pathway to obtain high-purity material.[6][7] The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis of H-D-Asp(OMe)-OMe • HCl

Objective: To synthesize D-Aspartic acid dimethyl ester hydrochloride from D-aspartic acid.

Materials:

-

D-Aspartic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate

-

Magnetic stirrer with heating and cooling capabilities

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend D-aspartic acid (1 equivalent) in anhydrous methanol (approximately 10 mL per gram of amino acid).

-

Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the ester product and the highly reactive thionyl chloride.

-

-

Esterification: Cool the suspension to -10 to -5 °C using an ice-salt bath. Slowly add thionyl chloride (2.2 equivalents) dropwise via the dropping funnel while maintaining the temperature.

-

Rationale: The reaction of thionyl chloride with methanol is highly exothermic and generates hydrochloric acid and methyl sulfite chloride in situ. This mixture facilitates the esterification of both carboxylic acid groups of D-aspartic acid. Slow addition at low temperatures controls the reaction rate and prevents undesirable side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -10 °C for 1 hour, then gradually warm to room temperature and finally heat to reflux for 1-2 hours.

-

Rationale: The initial low-temperature stirring allows for the controlled formation of the esterifying agent. Subsequent refluxing drives the esterification reaction to completion.

-

-

Work-up and Isolation: Cool the reaction mixture and remove the solvent and excess reagents under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, add a small amount of methanol and co-evaporate.

-

Rationale: This step isolates the crude product, which is the hydrochloride salt due to the generation of HCl during the reaction.

-

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot methanol and add ethyl acetate until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in a -20 °C freezer to induce crystallization.

-

Rationale: Recrystallization is a robust purification technique that separates the desired product from impurities based on differences in solubility. The methanol/ethyl acetate solvent system is effective for crystallizing amino acid ester hydrochlorides.

-

-

Final Product: Collect the white crystalline product by filtration, wash with cold ethyl acetate, and dry under vacuum.

Expected Yield: 85-95%

Synthesis Workflow Diagram

Sources

- 1. H-D,L-Asp(OMe)-OMe HCl | CymitQuimica [cymitquimica.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 美国GlpBio - H-Asp(OMe)-OH·HCl | Cas# 16856-13-6 | Amino Acids and Derivatives [glpbio.cn]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. guidechem.com [guidechem.com]

- 7. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of D-Aspartic Acid Dimethyl Ester Hydrochloride

This guide provides a detailed protocol and theoretical framework for the synthesis of D-Aspartic acid dimethyl ester hydrochloride, a crucial intermediate in biochemical and pharmaceutical research. Designed for researchers, chemists, and drug development professionals, this document elucidates the chemical principles, procedural steps, and analytical validation required for the successful and safe execution of this synthesis. We will focus on the robust and widely-used thionyl chloride method, offering insights into the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction and Strategic Overview

D-Aspartic acid dimethyl ester hydrochloride is the dimethyl ester derivative of D-aspartic acid, presented as a stable hydrochloride salt. Its enhanced solubility and bioavailability compared to the parent amino acid make it a valuable compound in various research fields.[1] It serves as a key building block in peptide synthesis and as an important intermediate in the development of novel therapeutics, particularly those targeting neurological pathways.[1][2] Furthermore, it is utilized in studies concerning neurotransmitter synthesis and hormonal regulation.[1][2]

The primary challenge in synthesizing this molecule lies in the efficient esterification of both carboxylic acid groups of D-aspartic acid without undesirable side reactions. The presence of a free amino group necessitates its protection, which is conveniently achieved by protonation to form the hydrochloride salt concurrently with the esterification process.

Several methods exist for the esterification of amino acids, including the classic Fischer-Speier esterification using an alcohol with a strong acid catalyst[3][4], and milder procedures involving reagents like trimethylchlorosilane (TMSCl).[5][6][7] However, for di-acids like aspartic acid, a more potent approach is often required to achieve complete diesterification. The thionyl chloride (SOCl₂) in methanol method is particularly effective. This system serves a dual purpose: the reaction between thionyl chloride and methanol generates hydrogen chloride (HCl) in situ, which acts as the necessary acid catalyst, while also forming a reactive intermediate that facilitates the esterification.[8][9][10]

The Thionyl Chloride Method: Mechanism and Rationale

The reaction proceeds via an acid-catalyzed esterification mechanism, a variant of the Fischer esterification.[11][12] The key steps are outlined below.

Causality of Reagent Choice:

-

Methanol (MeOH): Serves as both the solvent and the nucleophile to form the methyl esters. It is used in large excess to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[12]

-

Thionyl Chloride (SOCl₂): Acts as the precursor to the acid catalyst. It reacts exothermically with methanol to produce HCl and methyl chlorosulfite. This in situ generation of dry HCl is more efficient and convenient than bubbling HCl gas through the solution.[8][13] The reactive species formed also actively participates in converting the carboxylic acid to a more electrophilic intermediate, accelerating the reaction.

Reaction Mechanism Diagram

Caption: Fischer-Speier esterification mechanism initiated by in-situ generated HCl.

Detailed Experimental Protocol

This protocol is designed for the synthesis of D-Aspartic acid dimethyl ester hydrochloride from D-Aspartic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| D-Aspartic Acid | ≥98% | Sigma-Aldrich | Ensure it is dry before use. |

| Thionyl Chloride (SOCl₂) | Reagent grade, ≥99% | Merck | Handle with extreme care in a fume hood. |

| Methanol (MeOH), Anhydrous | ACS grade, ≥99.8% | Fisher Scientific | Must be anhydrous to prevent side reactions and favor esterification. |

| Diethyl Ether, Anhydrous | ACS grade | VWR | Used as an anti-solvent for precipitation. |

| Round-bottom flask (250 mL) | - | - | Must be flame or oven-dried. |

| Magnetic stirrer and stir bar | - | - | - |

| Reflux condenser | - | - | With drying tube (CaCl₂ or Drierite). |

| Dropping funnel | - | - | For controlled addition of thionyl chloride. |

| Ice-water bath | - | - | For temperature control. |

| Rotary evaporator | - | - | For solvent removal. |

| Buchner funnel and filter paper | - | - | For collecting the product. |

Step-by-Step Methodology

Safety First: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[13] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Preparation of Reagent Solution (Time: ~30-45 minutes):

-

Place 80 mL of anhydrous methanol into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice-water bath to between -10 °C and -5 °C.[8] Causality: The reaction of thionyl chloride with methanol is highly exothermic. Slow, dropwise addition at low temperature is critical to prevent uncontrolled boiling of methanol and to safely manage the evolution of HCl and SO₂ gases.

-

Slowly add 10.2 mL (~16.8 g, 0.14 mol) of thionyl chloride dropwise to the cold, stirring methanol over 30 minutes using a dropping funnel. Maintain the temperature below 0 °C throughout the addition.

-

After the addition is complete, allow the solution to stir in the ice bath for an additional 20 minutes.

-

-

Esterification Reaction (Time: ~3-4 hours):

-

In one portion, add 6.65 g (0.05 mol) of D-Aspartic acid to the cold methanolic-thionyl chloride solution. The mixture will form a slurry.

-

Remove the ice bath and attach a reflux condenser fitted with a drying tube.

-

Heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Continue refluxing with vigorous stirring for 3 hours. Causality: Heating to reflux provides the necessary activation energy to overcome the kinetic barrier of the esterification, driving the reaction to completion.[8][14] The D-Aspartic acid should fully dissolve as the reaction progresses and it is converted to its more soluble diester salt.

-

-

Product Isolation and Purification (Time: ~2-3 hours + drying time):

-

After the reflux period, cool the reaction mixture to room temperature and then further cool it in an ice-water bath.

-

Remove the solvent under reduced pressure using a rotary evaporator. The goal is to obtain a thick oil or a semi-solid residue. Causality: This step removes excess methanol and HCl, concentrating the product.

-

To the residue, add approximately 20 mL of fresh, cold methanol to redissolve it. This step helps to ensure a more homogenous starting point for precipitation.

-

Concentrate the solution again on the rotary evaporator to remove the methanol. This process should be repeated 2-3 times to remove as much residual thionyl chloride and HCl as possible.[8]

-

Add 100 mL of cold, anhydrous diethyl ether to the oily residue and stir or sonicate vigorously.[13][15] Causality: Diethyl ether acts as an anti-solvent. The ionic product, D-Aspartic acid dimethyl ester hydrochloride, is insoluble in the non-polar ether and will precipitate out as a solid, leaving more non-polar impurities in the solution.

-

Allow the mixture to stand in the ice bath for 30 minutes to maximize crystallization.

-

Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the crystals on the filter twice with 20 mL portions of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the product under vacuum to a constant weight. A typical yield is around 90-95%.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of D-Aspartic acid dimethyl ester hydrochloride.

Characterization and Quality Control

Validation of the final product's identity and purity is essential. The following analytical techniques are recommended.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline powder.[1] |

| Melting Point | 114-119 °C.[1][16] A sharp melting range indicates high purity. |

| Optical Rotation | [α]D20 = -14 ± 2º (c=2 in MeOH).[1] This confirms the retention of the D-enantiomeric form. |

| ¹H NMR (D₂O) | δ (ppm): ~4.4 (t, 1H, α-CH), ~3.8 (s, 3H, α-COOCH₃), ~3.7 (s, 3H, β-COOCH₃), ~3.2 (d, 2H, β-CH₂). The exact shifts can vary depending on the solvent and concentration. This pattern confirms the presence of both methyl esters and the aspartic acid backbone.[15] |

| FT-IR (KBr) | ν (cm⁻¹): ~3100-2800 (broad, N-H stretch of R₃N⁺H), ~1740 (strong, C=O stretch of esters), ~1200 (C-O stretch of esters). The absence of a broad O-H stretch around 3000 cm⁻¹ from the carboxylic acid indicates a complete reaction.[17] |

Conclusion

The thionyl chloride-mediated esterification of D-Aspartic acid in methanol is a highly efficient and reliable method for producing D-Aspartic acid dimethyl ester hydrochloride in high yield and purity. By understanding the underlying chemical principles—from the in situ generation of the acid catalyst to the function of each step in the work-up and purification process—researchers can confidently execute this synthesis. Proper adherence to safety protocols, particularly when handling thionyl chloride, is paramount. The analytical characterization methods outlined provide a robust framework for validating the final product, ensuring its suitability for downstream applications in research and development.

References

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. Semantic Scholar. [Link]

-

Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica. [Link]

- CN103224437A - Amino acid methyl ester hydrochloride preparation.

-

Chemical structure of d-aspartic acid and its diethyl ester prodrug (DEE). ResearchGate. [Link]

-

Synthesis of L-aspartic acid dimethyl ester hydrochloride. PrepChem.com. [Link]

-

D-Aspartic acid dimethyl ester hydrochloride | 69630-50-8. J&K Scientific LLC. [Link]

-

L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Organic Syntheses Procedure. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0006483). Human Metabolome Database. [Link]

-

Aspartic acid, dimethyl ester. NIST WebBook. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Fischer Esterification. Chemistry LibreTexts. [Link]

-

D-Aspartic acid. NIST WebBook. [Link]

-

Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). The Organic Synthesis Archive. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000191). Human Metabolome Database. [Link]

-

What is the alternate process for preparing ester hydrochloride?. ResearchGate. [Link]

-

Peptides subjected to the thionyl chloride esterification with methanol... ResearchGate. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]

- 7. A convenient synthesis of amino acid methyl esters. | Sigma-Aldrich [merckmillipore.com]

- 8. guidechem.com [guidechem.com]

- 9. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pianetachimica.it [pianetachimica.it]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Buy D-Aspartic acid dimethyl ester hydrochloride | 69630-50-8 [smolecule.com]

- 17. Aspartic acid, dimethyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the Stability and Storage of H-D-Asp(OMe)-OMe

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

H-D-Asp(OMe)-OMe, the dimethyl ester of D-aspartic acid, is a key building block in synthetic peptide chemistry and drug discovery. Its structural integrity is paramount for the successful synthesis of complex peptides and the development of novel therapeutics. This guide provides a comprehensive overview of the chemical stability of H-D-Asp(OMe)-OMe, detailing its principal degradation pathways, recommended storage conditions, and analytical methodologies for monitoring its purity. By understanding the factors that influence its stability, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

Physicochemical Properties of H-D-Asp(OMe)-OMe

A thorough understanding of the physicochemical properties of H-D-Asp(OMe)-OMe is fundamental to appreciating its stability profile.

| Property | Value | Source |

| Chemical Name | (R)-Dimethyl 2-aminosuccinate hydrochloride | [1] |

| Synonyms | H-D-Asp(OMe)-OMe.HCl, D-Aspartic acid dimethyl ester hydrochloride | [2] |

| CAS Number | 69630-50-8 | [2] |

| Molecular Formula | C₆H₁₂ClNO₄ | [1] |

| Molecular Weight | 197.62 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water. | N/A |

Key Degradation Pathways

The stability of H-D-Asp(OMe)-OMe is primarily challenged by two chemical degradation pathways: hydrolysis of the methyl ester groups and intramolecular cyclization. The rates of these reactions are significantly influenced by pH, temperature, and the presence of moisture.

Hydrolysis of Methyl Esters

The ester functionalities are susceptible to both acid-catalyzed and base-catalyzed hydrolysis, yielding methanol and the corresponding carboxylic acids.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol. This process is generally faster than acid-catalyzed hydrolysis.[3]

The stepwise hydrolysis would first yield H-D-Asp(OMe)-OH or H-D-Asp(OH)-OMe, and ultimately D-aspartic acid.

Intramolecular Cyclization

Aspartic acid and its derivatives are prone to intramolecular cyclization, leading to the formation of succinimide or diketopiperazine structures.

The free amine group can act as an internal nucleophile, attacking the side-chain ester carbonyl to form a five-membered succinimide ring. This reaction is particularly relevant under physiological or slightly acidic to neutral pH conditions. The succinimide intermediate can subsequently be hydrolyzed to a mixture of the original α-aspartyl linkage and the β-aspartyl isomer (isoaspartate), which can be a significant impurity in peptide synthesis.

As a dipeptide derivative, H-D-Asp(OMe)-OMe can undergo intramolecular cyclization between the N-terminal amine and the C-terminal ester to form a stable six-membered diketopiperazine ring. This degradation pathway is often accelerated at elevated temperatures and in certain solvents.

Diagram of Degradation Pathways

Caption: Major degradation pathways of H-D-Asp(OMe)-OMe.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to minimize degradation and maintain the integrity of H-D-Asp(OMe)-OMe.

Solid-State Storage

For long-term storage, H-D-Asp(OMe)-OMe hydrochloride should be kept as a lyophilized powder under the following conditions:

-

Temperature: Deep freezing at -80°C is optimal for long-term storage (up to several years). For shorter periods (months), -20°C is acceptable. Refrigeration at 2-8°C is suitable for short-term storage (weeks).[4][5]

-

Moisture: The compound is hygroscopic and should be stored in a tightly sealed container, preferably in a desiccator, to protect it from moisture.[4][6] Before opening a container that has been stored at low temperatures, it is crucial to allow it to equilibrate to room temperature to prevent condensation.[4]

-

Light: Protect from direct light by storing in an opaque or amber vial.

-

Inert Atmosphere: For highly sensitive applications or very long-term storage, purging the container with an inert gas like argon or nitrogen can displace oxygen and prevent potential oxidative degradation, although H-D-Asp(OMe)-OMe is not particularly susceptible to oxidation.[5]

Solution-State Storage

Solutions of H-D-Asp(OMe)-OMe are significantly less stable than the solid form and should be prepared fresh whenever possible. If storage in solution is unavoidable:

-

Solvent: Use anhydrous, high-purity solvents.

-

pH: Maintain a slightly acidic pH (around 5-6) to minimize both base-catalyzed hydrolysis and succinimide formation, which is accelerated at neutral to slightly alkaline pH.[4]

-

Temperature: Store frozen at -20°C or -80°C.[4]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the solution into single-use vials before freezing.[4][6]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential to monitor the purity of H-D-Asp(OMe)-OMe and quantify its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique.

Forced Degradation Studies

Forced degradation (stress testing) is performed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[7][8]

General Protocol:

-

Sample Preparation: Prepare a stock solution of H-D-Asp(OMe)-OMe in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 2-4 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Neutralization: After the stress period, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of H-D-Asp(OMe)-OMe.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating the intact H-D-Asp(OMe)-OMe from its potential degradation products.

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[9] The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Conclusion

The stability of H-D-Asp(OMe)-OMe is a critical factor for its successful application in research and development. The primary degradation pathways are hydrolysis of the methyl esters and intramolecular cyclization, both of which are highly dependent on pH, temperature, and moisture. By adhering to the recommended storage conditions of cold, dry, and dark environments, the integrity of the solid compound can be effectively preserved. For solutions, fresh preparation is ideal, but if short-term storage is necessary, aliquoting and freezing at a slightly acidic pH are recommended. A validated stability-indicating HPLC method is an indispensable tool for quality control, allowing for the reliable monitoring of purity and the identification of any potential degradation products. Implementing these best practices will ensure the quality and consistency of H-D-Asp(OMe)-OMe, thereby contributing to the success of subsequent synthetic and developmental endeavors.

References

-

AAPPTEC. Storage and Handling of Peptides. [Link]

- Goodenough, A. K., & Chen, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review, 13(3), 88-95.

- Katsarava, R., & Tugushi, D. (2004). Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. Journal of biomaterials science. Polymer edition, 15(1), 1-22.

-

AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

- Proietti, N., Capitani, D., & Bicchieri, M. (2013). Molecular degradation of ancient documents revealed by 1H HR-MAS NMR spectroscopy. Scientific reports, 3(1), 1-8.

-

BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities Introduction. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

- Pascal, R., & Rossi, J. C. (2019). Reaction of 5 mM ester 4a, 5 mM 5′-AMP and 500 mM.

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

- Jenke, D. (2007). Forced degradation studies: Regulatory considerations and implementation.

-

MedCrave. Forced Degradation Studies. [Link]

-

ResearchGate. General protocol for forced degradation studies (stress testing) of... [Link]

- Indrisiunaite, G., Pavlovic, R., & Lancaster, L. (2022). Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. Journal of Biological Chemistry, 298(10), 102434.

- Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(21), 4684-4705.

- Yang, H., & Zubarev, R. A. (2010). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Electrophoresis, 31(11), 1764-1772.

-

ResearchGate. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. [Link]

- Hydrothermal Degradation of Amino Acids.

- A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. Molecules, 26(23), 7201.

- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Frontiers in Microbiology, 10, 1803.

- A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. Molecules, 29(18), 4381.

- Effect of?pH? on the rate of asparagine deamidation in polymeric formulations:?pH?-rate profile.

- A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis, 6(4), 108-118.

- Kinetics and Mechanism of Aspartic Acid Adsorption and Its Explosive Decomposition on Cu(100). Langmuir, 35(8), 2925-2933.

- Schüürmann, G., & Kühne, R. (2004). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.

- Variable pH Kinetics: An Easy Determination of pH-rate Profile. Journal of pharmaceutical sciences, 90(3), 270-274.

- Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). Analyst, 145(13), 4541-4549.

-

Aapptec. H-Asp-OMe, L-Aspartic acid alpha methyl ester, CAS 17812-32-7. [Link]

- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191). [Link]

- A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach.

- Publication: Hydrothermal Degrad

- Kinetics of omeprazole degradation in solid state. Acta poloniae pharmaceutica, 68(5), 753-757.

- 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. The Journal of antibiotics, 42(10), 1547-1556.

- Studies on the mechanism of aspartic acid cleavage and glutamine deamidation in the acidic degradation of glucagon. Journal of pharmaceutical sciences, 94(9), 1912-1927.

- Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical research, 10(1), 95-102.

- Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 77.

- Kinetics of 2,6-dimethylaniline degradation by electro-Fenton process.

Sources

- 1. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Aspartic Acid Derivatives in Neuroscience: A Technical Guide for Advanced Research

Abstract

For decades, the presence and function of D-amino acids in the mammalian central nervous system (CNS) were largely considered an anomaly. However, mounting evidence has firmly established D-aspartic acid (D-Asp) as a critical endogenous signaling molecule, fundamentally reshaping our understanding of neurotransmission, synaptic plasticity, and neurodevelopment. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of D-aspartic acid neurobiology. We will delve into its multifaceted roles, from modulating N-methyl-D-aspartate receptor (NMDAR) activity to influencing hormone synthesis. Furthermore, this guide will explore the rationale and progress in the development of D-aspartic acid derivatives as a promising therapeutic strategy for a range of neurological and psychiatric disorders. Detailed experimental protocols and data presentation are provided to equip researchers with the practical knowledge to investigate this exciting field.

Part 1: The Emergence of a Key Neuromodulator: D-Aspartic Acid in the CNS

The discovery of free D-aspartic acid in the nervous and endocrine systems of both vertebrates and invertebrates marked a paradigm shift in neurobiology.[1][2] Initially thought to be relegated to lower organisms, D-Asp is now recognized as an integral component of mammalian neurophysiology.

1.1 Endogenous Presence and Distribution:

D-aspartic acid exhibits a distinct spatiotemporal distribution pattern in the mammalian brain. High concentrations are observed during embryonic and early postnatal development, particularly in the brain and retina, suggesting a crucial role in the formation of the nervous system.[1] In the adult brain, D-Asp is found in specific regions, including the hippocampus, a key area for learning and memory, and the hypothalamus, which is central to neuroendocrine regulation.[3]

1.2 The Enzymatic Machinery: Synthesis and Degradation

The levels of D-aspartic acid are tightly regulated by a dedicated enzymatic system.

-

Synthesis: D-aspartate is synthesized from its L-enantiomer, L-aspartic acid, by the enzyme D-aspartate racemase .[3][4] This enzyme is present in various tissues, with notable activity in the pituitary gland and testes.[4]

-

Degradation: The catabolism of D-aspartic acid is primarily carried out by D-aspartate oxidase (DDO) , a peroxisomal flavoprotein.[3][5] DDO catalyzes the oxidative deamination of D-Asp to produce α-oxaloacetate, hydrogen peroxide, and ammonia.[3] The expression of DDO increases postnatally, correlating with the decrease in D-Asp levels after the developmental period.[6]

Part 2: Unraveling the Multifaceted Functions of D-Aspartic Acid

D-aspartic acid's influence on neuronal function is vast and complex, extending from direct neurotransmission to the modulation of synaptic architecture and neuroendocrine pathways.

2.1 Neurotransmission and Neuromodulation:

D-aspartic acid fulfills many of the criteria of a classical neurotransmitter.[2] It is localized in synaptosomes and synaptic vesicles and is released in response to chemical or electrical stimuli.[1] Its primary mechanism of action in neurotransmission is through its interaction with glutamate receptors.

-

NMDA Receptor Agonism: D-aspartic acid is an endogenous agonist at the N-methyl-D-aspartate receptor (NMDAR).[7][8][9] The NMDAR is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission and plasticity.[8] Activation of NMDARs requires the binding of both glutamate (or an agonist like D-aspartate) and a co-agonist, typically glycine or D-serine.[8] Persistent elevation of D-aspartate has been shown to enhance NMDA receptor-mediated responses in dopamine neurons of the substantia nigra pars compacta.[10]

-

Modulation of Other Glutamate Receptors: Beyond its role at the NMDAR, D-aspartic acid can also modulate other glutamate receptors. It has been shown to inhibit kainate-induced currents at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and stimulate metabotropic glutamate receptor 5 (mGluR5).[3][9][11]

2.2 Synaptic Plasticity, Learning, and Memory:

The involvement of D-aspartic acid in modulating NMDARs directly implicates it in the mechanisms of synaptic plasticity, the cellular basis of learning and memory.[12]

-

Long-Term Potentiation (LTP): LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Studies have demonstrated that increased levels of D-aspartate in the hippocampus enhance NMDAR-dependent LTP.[13][14] This suggests that D-aspartic acid can facilitate the strengthening of synaptic connections, a process critical for memory formation.[13] Animal studies have shown that oral administration of D-aspartic acid can improve performance in learning and memory tasks, such as the Morris water maze.[15]

2.3 Neurodevelopment and Neurogenesis:

The high concentration of D-aspartic acid during embryonic development points to its significant role in the formation of the nervous system.[1] Research suggests that D-aspartic acid is involved in neurogenesis, the process of generating new neurons. Studies have shown that a lack of D-aspartic acid production in newborn neurons leads to reduced dendritic length and branching, and increased cell death.[16]

Part 3: Therapeutic Horizons: The Promise of D-Aspartic Acid Derivatives

The critical roles of D-aspartic acid in neuronal function have made its signaling pathway an attractive target for therapeutic intervention in a variety of neurological and psychiatric disorders.

3.1 Rationale for Derivative Development:

While D-aspartic acid itself has shown therapeutic potential in preclinical models, its rapid degradation by DDO limits its clinical utility.[3] The development of D-aspartic acid derivatives aims to overcome this limitation and provide more stable and targeted therapeutic agents. The primary strategies include:

-

NMDA Receptor Modulators: Designing molecules that specifically target and modulate the activity of NMDA receptors.

-

D-aspartate Oxidase (DDO) Inhibitors: Developing compounds that inhibit the DDO enzyme, thereby increasing the endogenous levels of D-aspartic acid.[5][17]

-

Prodrugs and Brain-Penetrant Analogs: Creating modified versions of D-aspartic acid that can more effectively cross the blood-brain barrier and are converted to the active form within the CNS.

3.2 Therapeutic Applications in Neurological and Psychiatric Disorders:

Dysregulation of the D-aspartate system has been implicated in several CNS disorders.

-

Schizophrenia: The hypofunction of NMDA receptors is a leading hypothesis for the pathophysiology of schizophrenia.[6][18] Reduced levels of D-aspartate have been found in the prefrontal cortex and striatum of patients with schizophrenia.[19] DDO inhibitors, by increasing D-serine and potentially D-aspartate levels, are being investigated as a therapeutic strategy to enhance NMDAR activity and alleviate symptoms.[17][20] Preclinical studies have shown that increasing D-aspartate levels can improve schizophrenia-like phenotypes in rodents.[6]

-

Cognitive Decline and Alzheimer's Disease: Given its role in synaptic plasticity and memory, targeting the D-aspartate pathway is a promising approach for treating cognitive decline associated with aging and neurodegenerative diseases like Alzheimer's disease.[3] D-aspartate has been shown to be involved in processes that could counteract the neurodegenerative effects of Alzheimer's.[21]

-

Depression: There is emerging evidence suggesting a link between D-aspartic acid and mood regulation. Animal studies have indicated that D-aspartate may have antidepressant-like effects.[21]

Table 1: Overview of D-Aspartic Acid Derivatives in Development

| Compound Class | Mechanism of Action | Potential Therapeutic Indication | Developmental Stage |

| DDO Inhibitors | Increase endogenous D-aspartate and D-serine levels by inhibiting their degradation. | Schizophrenia, Cognitive Impairment | Preclinical/Clinical |

| NMDA Receptor Positive Allosteric Modulators | Enhance the activity of NMDA receptors without direct agonism. | Schizophrenia, Depression | Clinical |

| Brain-Penetrant D-Aspartate Analogs | Directly activate NMDA receptors in the CNS. | Cognitive Enhancement | Preclinical |

Part 4: Essential Methodologies for Investigation

A robust understanding of the role of D-aspartic acid and its derivatives requires a combination of in vitro, in vivo, and analytical techniques.

4.1 In Vitro Electrophysiology: Assessing NMDA Receptor Modulation

Protocol: Whole-Cell Patch-Clamp Recording in Primary Neuronal Cultures

-

Cell Culture: Prepare primary hippocampal or cortical neuronal cultures from embryonic day 18 (E18) rat or mouse pups.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Solutions:

-

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution: Containing (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2 Mg-ATP, 0.5 Na-GTP, and 10 phosphocreatine.

-

-

Recording Procedure:

-

Establish a whole-cell recording from a neuron.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to elicit an inward current.

-

After establishing a stable baseline response, co-apply the D-aspartic acid derivative at various concentrations with NMDA and glycine.

-

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound. Construct a concentration-response curve to determine the potency and efficacy of the derivative.

4.2 In Vivo Behavioral Analysis: Evaluating Cognitive Enhancement

Workflow: Morris Water Maze for Spatial Learning and Memory in Rodents

-

Apparatus: A circular pool (1.5 m diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.

-

Acquisition Phase (4-5 days):

-

Place the mouse or rat into the pool at one of four starting positions.

-

Allow the animal to swim and find the hidden platform.

-

If the animal does not find the platform within 60 seconds, gently guide it to the platform.

-

Conduct 4 trials per day for each animal.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for 60 seconds.

-

-

Data Collection and Analysis:

-

Track the animal's swim path using a video tracking system.

-

Acquisition Phase Metrics: Latency to find the platform, swim speed, and path length.

-

Probe Trial Metrics: Time spent in the target quadrant (where the platform was located), number of platform crossings.

-

-

Interpretation: Improved performance (e.g., shorter latencies, more time in the target quadrant) in the group treated with the D-aspartic acid derivative compared to the control group indicates cognitive enhancement.

4.3 Analytical Chemistry: Quantifying D-Aspartic Acid in Brain Tissue

Protocol: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

-

Tissue Preparation:

-

Rapidly dissect the brain region of interest (e.g., hippocampus).

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate to precipitate proteins.

-

Collect the supernatant.[22]

-

-

Derivatization:

-

React the amino acids in the supernatant with a fluorescent derivatizing agent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).[23] This creates fluorescent diastereomers that can be separated by a reverse-phase HPLC column.

-

-

HPLC Analysis:

-

Quantification:

-

Generate a standard curve using known concentrations of D- and L-aspartic acid.

-

Determine the concentration of D-aspartic acid in the brain tissue samples by comparing their peak areas to the standard curve.

-

Part 5: Visualizing the Pathways and Processes

Diagram 1: D-Aspartic Acid Signaling Pathway

Caption: D-Aspartic acid signaling at the synapse.

Diagram 2: Experimental Workflow for Cognitive Assessment

Caption: Workflow for Morris Water Maze experiment.

Part 6: Future Directions and Concluding Remarks

The field of D-aspartic acid research is rapidly evolving. Future investigations will likely focus on:

-

Elucidating the precise roles of D-aspartate in different brain circuits and their contribution to specific cognitive functions.

-

Developing more selective and potent D-aspartic acid derivatives with improved pharmacokinetic properties.

-

Conducting well-designed clinical trials to translate the promising preclinical findings into effective treatments for human diseases.

References

-

D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain Research Reviews, 53(2), 215-234. [Link]

-

Ota, N., Shi, T., & Sweedler, J. V. (2012). D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems. Amino acids, 43(5), 1873–1886. [Link]

-

Errico, F., Nisticò, R., Di Giorgio, A., Squillace, M., Vitucci, D., Galbusso, A., ... & Usiello, A. (2014). New evidence on the role of D-aspartate metabolism in regulating brain and endocrine system physiology: from preclinical observations to clinical applications. International journal of molecular sciences, 15(10), 18635-18655. [Link]

-

Wolosker, H., D'Aniello, A., & Snyder, S. H. (2000). D-aspartate as a new signaling molecule in the nervous system. FASEB journal, 14(12), 1735-1740. [Link]

-

Errico, F., Nisticò, R., Palma, G., Vitucci, D., Giliberto, V., Marabese, I., ... & Usiello, A. (2008). Increased levels of d-aspartate in the hippocampus enhance LTP but do not facilitate cognitive flexibility. Molecular and cellular neuroscience, 37(2), 236-246. [Link]

-

Caring Sunshine. (n.d.). Relationship: Specific Neurotransmitters and D-Aspartic Acid. [Link]

-

Oreate AI Blog. (2025, December 19). Unlocking the Benefits of D-Aspartic Acid: A Deep Dive. [Link]

-

Patsnap Synapse. (2024, June 21). What are DAAO inhibitors and how do they work?. [Link]

-

Errico, F., Napolitano, F., Nisticò, R., Centonze, D., & Usiello, A. (2009). D-aspartate: an atypical amino acid with neuromodulatory activity in mammals. Journal of neurochemistry, 109(Suppl 1), 131-139. [Link]

-

Maze Engineers. (2019, February 20). The Effects of D-Aspartic Acid on Mouse and Rat Behaviors. [Link]

-

D'Aniello, A., Luongo, L., Romano, R., Guida, F., Maione, S., & Di Marzo, V. (2017). D-Aspartic acid ameliorates painful and neuropsychiatric changes and reduces β-amyloid Aβ 1-42 peptide in a long lasting model of neuropathic pain. Neuroscience letters, 651, 151-158. [Link]

-

Krashia, P., Errico, F., D'Amelio, M., Di Maio, A., Vitucci, D., de Tommaso, M., ... & Usiello, A. (2011). Persistent elevation of D-aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons. Psychopharmacology, 214(3), 545-555. [Link]

-

Leshchyns'ka, I., & Sytnyk, V. (2016). Aspartic Acid in Health and Disease. IntechOpen. [Link]

-

ResearchGate. (n.d.). D-Aspartic acid is transformed in NMDA by substitution of a H+ atom of... [Link]

-

Roshanzamir, F., & Safavi, S. M. (2017). The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review. International journal of reproductive biomedicine, 15(1), 1-10. [Link]

-

Wikipedia. (n.d.). NMDA receptor. [Link]

-

ResearchGate. (n.d.). Typical HPLC analysis for the determination of D-aspartic acid and... [Link]

-

Di Fiore, M. M., Santillo, A., Falvo, S., & D'Aniello, A. (2018). D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs. International journal of molecular sciences, 19(9), 2793. [Link]

-

Rosini, E., Molla, G., & Pollegioni, L. (2020). Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism. Frontiers in molecular biosciences, 7, 18. [Link]

-

Errico, F., Squillace, M., & Usiello, A. (2018). The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies. Frontiers in psychiatry, 9, 523. [Link]

-

Examine. (n.d.). Research Breakdown on D-Aspartic Acid. [Link]

-

Volkow, N. D., Tomasi, D., & Wang, G. J. (2013). Synaptic Plasticity: The Role of Learning and Unlearning in Addiction and Beyond. Dialogues in clinical neuroscience, 15(4), 439–450. [Link]

-

The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia. International Journal of Molecular Sciences, 22(19), 10753. [Link]

-

Zhang, Z., Gong, N., & Li, L. (2007). D-aspartate and NMDA, but Not L-aspartate, Block AMPA Receptors in Rat Hippocampal Neurons. Journal of pharmacological sciences, 105(4), 331-338. [Link]

-

ResearchGate. (2019, September 2). (PDF) D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs. [Link]

-

Roshanzamir, F., & Safavi, S. M. (2017). The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review. International journal of reproductive biomedicine (Yazd, Iran), 15(1), 1–10. [Link]

-

Fontanarosa, C., Pane, F., Sepe, N., Pinto, G., Trifuoggi, M., Squillace, M., ... & D'Aniello, A. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PloS one, 12(6), e0179748. [Link]

-

NMDA: Understanding N-Methyl-D-Aspartic Acid's Role in Neuroendocrine Regulation and Cell Activity. (n.d.). [Link]

-

New Insights on the Enigmatic Role of D-Aspartic Acid Metabolism in the Mammalian Brain Aging. (2020, April 10). YouTube. [Link]

-

ResearchGate. (2025, August 6). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. [Link]

-

Lisman, J., & Grace, A. A. (2005). Neuromodulators and Long-Term Synaptic Plasticity in Learning and Memory: A Steered-Glutamatergic Perspective. Neuron, 45(6), 849-861. [Link]

-

Fontanarosa, C., Pane, F., Sepe, N., Pinto, G., Trifuoggi, M., Squillace, M., ... & D'Aniello, A. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PLoS ONE, 12(6), e0179748. [Link]

-

Lynch, G. (1991). Synaptic Plasticity and Memory Formation. DTIC. [Link]

-

Fontanarosa, C., Pane, F., Sepe, N., Pinto, G., Trifuoggi, M., Squillace, M., ... & D'Aniello, A. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PLoS ONE, 12(6), e0179748. [Link]

-

Topo, E., Soricelli, A., D'Aniello, A., Ronsini, S., & D'Aniello, G. (2009). The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats. Reproductive biology and endocrinology : RB&E, 7, 120. [Link]

-

ResearchGate. (2025, November 17). (PDF) The Role of d-Aspartic Acid and N-Methyl-d-Aspartic Acid in the Regulation of Prolactin Release*. [Link]

-

Di Nisio, A., & Ruga, F. (2020). New Insights into D-Aspartate Signaling in Testicular Activity. International journal of molecular sciences, 21(11), 3984. [Link]

-

Smith, S. M., Uslaner, J. M., & Hutson, P. H. (2021). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. Neuropsychopharmacology, 46(1), 218-229. [Link]

-

Smith, S. M. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current pharmaceutical design, 16(3), 248–255. [Link]

-

Di Fiore, M. M., Santillo, A., Falvo, S., & D'Aniello, A. (2018). D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs‡. International journal of molecular sciences, 19(9), 2793. [Link]

-

ResearchGate. (2025, December 12). The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats. [Link]

Sources

- 1. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism [frontiersin.org]

- 6. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]

- 7. Unlocking the Benefits of D-Aspartic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synaptic Plasticity: The Role of Learning and Unlearning in Addiction and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increased levels of d-aspartate in the hippocampus enhance LTP but do not facilitate cognitive flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals. [iris.uniroma1.it]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. examine.com [examine.com]

- 17. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 18. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Authored by a Senior Application Scientist

An In-depth Technical Guide to H-D-Asp(OMe)-OMe: Synthesis, Application, and Characterization

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on H-D-Asp(OMe)-OMe HCl (CAS Number: 69630-50-8). We will move beyond basic data to explore the causality behind its synthesis, its strategic application in peptide chemistry, and the nuanced analytical methodologies required for its characterization, providing field-proven insights for its effective utilization.

Core Compound Identity and Physicochemical Profile

H-D-Asp(OMe)-OMe, or Dimethyl (2R)-2-aminobutanedioate, is the dimethyl ester of D-aspartic acid. It is most commonly available and utilized as its hydrochloride salt to improve stability and handling.[1] The presence of the D-enantiomer is critical; it is not a trivial substitution for the more common L-aspartic acid. The incorporation of D-amino acids into peptide chains is a key strategy for increasing resistance to enzymatic degradation by proteases, thereby enhancing the peptide's in vivo half-life, a crucial attribute for therapeutic candidates.[2]

The dual methyl ester protection on both the alpha- and side-chain carboxyl groups renders the molecule stable for specific coupling strategies and requires a distinct deprotection step (saponification) compared to more labile esters like tert-butyl or benzyl esters.

Table 1: Physicochemical and Safety Data for H-D-Asp(OMe)-OMe HCl

| Property | Value | Source(s) |

| CAS Number | 69630-50-8 | [1][3] |

| Molecular Formula | C₆H₁₂ClNO₄ | [1] |

| Molecular Weight | 197.62 g/mol | [1][4] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 114-119 °C | [1] |

| IUPAC Name | dimethyl (2R)-2-aminobutanedioate hydrochloride | |

| Storage Temp. | 4°C or Freezer (-20°C), sealed from moisture | [1] |

| Purity | Typically ≥97% | [4] |

| GHS Pictogram | GHS07 (Harmful) | |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |

Synthesis Pathway: Fischer Esterification

The most direct and scalable synthesis of H-D-Asp(OMe)-OMe HCl is the Fischer esterification of D-aspartic acid. This reaction is chosen for its straightforwardness and use of common, inexpensive reagents.

Workflow Diagram: Synthesis of H-D-Asp(OMe)-OMe HCl

Caption: Synthesis workflow for H-D-Asp(OMe)-OMe HCl via Fischer esterification.

Detailed Synthesis Protocol

This protocol is based on established esterification procedures.[1] The critical control parameter is the initial temperature management during the addition of thionyl chloride, which reacts exothermically with methanol to form the esterifying agent, methyl sulfite, and HCl in situ.

-

Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, add D-aspartic acid (1.0 eq, e.g., 106.8 g, 0.8 mol).

-

Solvent Addition: Add anhydrous methanol (approx. 6.5 mL per gram of amino acid, e.g., 700 mL) to the flask.

-

Cooling: Cool the resulting slurry to 0°C in an ice-water bath. Effective cooling is crucial to control the exothermic reaction in the next step.

-

Reagent Addition: Slowly add thionyl chloride (1.5 eq, e.g., 84.4 mL, 1.2 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for approximately 30 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, neutralizing it, and spotting against the starting material.

-

Solvent Removal: Remove the excess methanol and unreacted thionyl chloride by rotary evaporation under reduced pressure. The product will be a viscous oil or semi-solid.

-

Crystallization & Isolation: Dissolve the oily residue in a minimal amount of a suitable solvent like diethyl ether (approx. 3.5 times the volume of the oil) to induce crystallization.[1]

-

Purification: Filter the resulting white crystals, wash the filter cake with cold diethyl ether (3x), and dry under vacuum to yield the final product, H-D-Asp(OMe)-OMe HCl.

Application in Peptide Synthesis & Drug Development

The primary utility of H-D-Asp(OMe)-OMe is as a building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[2][5]

Strategic Considerations:

-

N-Terminal Protection: Before use in SPPS, the free amine of H-D-Asp(OMe)-OMe HCl must be protected, typically with an Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) group.[2]

-

Coupling: The protected derivative, e.g., Fmoc-D-Asp(OMe)-OMe, is not directly used for coupling as both carboxyl groups are blocked. Instead, one of the methyl esters is selectively saponified (hydrolyzed with a base like NaOH) to generate the free carboxylic acid (e.g., Fmoc-D-Asp(OMe)-OH) required for activation and coupling to the N-terminus of the growing peptide chain on the solid support.

-

Side Reaction - Aspartimide Formation: A significant challenge with aspartic acid residues in peptide synthesis is base-catalyzed aspartimide formation, especially when the subsequent amino acid is glycine, asparagine, or serine.[6][7] This intramolecular cyclization can lead to a mixture of hard-to-separate byproducts, including the desired α-peptide, the β-peptide isomer, and racemized products.[7] While H-D-Asp(OMe)-OMe itself doesn't prevent this, awareness of this side reaction is critical during the subsequent Fmoc deprotection steps (using piperidine) on the growing peptide chain. The choice of more sterically hindered side-chain protecting groups can mitigate this issue.[7]

Workflow Diagram: Incorporation into a Peptide Chain (Fmoc Strategy)

Caption: Workflow for preparing and coupling the D-Aspartic acid derivative in SPPS.

Analytical Characterization

Rigorous analytical characterization is essential to confirm identity, purity, and stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for structural confirmation. The spectrum is typically run in D₂O or DMSO-d₆.

Table 2: Expected ¹H NMR Chemical Shifts (in D₂O)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -OCH₃ (alpha-ester) | ~3.85 | Singlet | 3H | Sharp singlet, characteristic of the methyl ester. |

| -OCH₃ (side-chain ester) | ~3.75 | Singlet | 3H | Distinct singlet, slightly upfield from the alpha-ester. |

| α-CH | ~4.20 | Triplet/dd | 1H | Coupled to the two β-CH₂ protons. |

| β-CH₂ | ~3.00-3.20 | Multiplet/dd | 2H | Diastereotopic protons, may appear as a complex multiplet. |

Note: Exact chemical shifts can vary based on solvent, concentration, and pH.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For H-D-Asp(OMe)-OMe HCl, Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z corresponding to the free amine (162.076 g/mol ).

A critical challenge in peptide and protein characterization is differentiating aspartic acid from its isomer, isoaspartic acid (isoAsp), which can form non-enzymatically.[8][9][10] This isomerization does not change the mass of the peptide, making it invisible to standard MS.[11][12] Advanced techniques are required for detection:

-

Peptide Mapping: Digestion of the final peptide followed by liquid chromatography (LC) can often separate the isoAsp-containing peptide from the native peptide due to slight changes in hydrophobicity.[8]

-

Tandem MS (MS/MS): Fragmentation patterns can sometimes reveal the presence of isoAsp. Specialized fragmentation methods like Charge Transfer Dissociation (CTD) can produce diagnostic ions that differentiate between Asp and isoAsp residues.

Safety and Handling

As a laboratory chemical, proper handling is imperative to ensure user safety.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, to prevent hydrolysis of the ester groups.

-

In Case of Exposure:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Wash out mouth with water and seek immediate medical attention.[13]

-

Conclusion

H-D-Asp(OMe)-OMe HCl is a valuable, specialized building block for the synthesis of modified peptides. Its D-configuration offers a strategic advantage for enhancing peptide stability, a key consideration in modern drug development. A thorough understanding of its synthesis from D-aspartic acid, the rationale for its protection scheme, and the potential for side reactions like aspartimide formation is crucial for its successful application. Coupled with robust analytical methods to confirm its structure and to later identify potential isomeric impurities in the final peptide product, researchers can confidently leverage this reagent to advance their scientific objectives.

References

-

H-D-Asp(OMe)-OMe.HCl | CAS:69630-50-8. BioCrick. [Link]

-

H-D-Asp(OMe)-OMe.HCl | CAS#:69630-50-8. Chemsrc. [Link]

-

Safety Data Sheet for H-D-Asp(OMe)-OMe HCl. AAPPTEC. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

-

H-Asp(OMe)-OMe HCl [32213-95-9]. Aapptec Peptides. [Link]

-

A convenient synthesis of aspartame. Journal of Chemical Education. [Link]

-

Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. MAbs. [Link]

-

The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. Toxins (Basel). [Link]

-

Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Electrophoresis. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0006483). Human Metabolome Database. [Link]

-

H-Asp-OMe, L-Aspartic acid alpha methyl ester, CAS 17812-32-7. Aapptec Peptides. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000812). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000191). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000148). Human Metabolome Database. [Link]

-

Peptide synthesis of aspartame precursor using organic-solvent-stable PST-01 protease in monophasic aqueous-organic solvent systems. Journal of Fermentation and Bioengineering. [Link]

-

Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). Analyst. [Link]

-

Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Electrophoresis. [Link]

-

Assessing Analytical Methods to Monitor isoAsp Formation in Monoclonal Antibodies. PubMed. [Link]

-

Protein isoaspartate methyltransferase-mediated 18O-labeling of isoaspartic acid for mass spectrometry analysis. Analytical Chemistry. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

-

H-D-Glu(OMe)-OMe HCl [27025-25-8]. Aapptec Peptides. [Link]

-

Home Safety Techniques. StatPearls. [Link]

-

Home Safety Self-Assessment Tool. Shirley Ryan AbilityLab. [Link]

-

Prevention of Falls at Home: Home Hazard and Safety Assessment and Management. Annals of Long-Term Care. [Link]

Sources

- 1. D-ASPARTIC ACID DIMETHYL ESTER HYDROCHLORIDE | 69630-50-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. H-D-Asp(OMe)-OMe.HCl | CAS:69630-50-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 8. Frontiers | Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies [frontiersin.org]

- 9. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. H-D-Asp(OMe)-OMe.HCl | CAS#:69630-50-8 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to D-Aspartic Acid Dimethyl Ester: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of D-aspartic acid dimethyl ester, a pivotal building block in contemporary chemical and pharmaceutical research. The document delineates a robust protocol for its synthesis via Fischer esterification, details critical analytical techniques for its characterization, and presents a practical application in solid-phase peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale to empower effective and informed experimentation.

Introduction: The Significance of D-Aspartic Acid Dimethyl Ester

D-aspartic acid, a non-proteinogenic amino acid, has garnered significant attention for its roles in neurobiology and endocrinology.[1][2] Its esterified derivative, D-aspartic acid dimethyl ester, serves as a crucial intermediate in the synthesis of complex molecules, particularly in the realm of peptide and peptidomimetic drug development.[3][4] The esterification of the carboxylic acid groups enhances its solubility in organic solvents and protects these reactive sites during subsequent chemical transformations, making it an invaluable tool for synthetic chemists.[5][6] This guide will provide an in-depth exploration of this compound, from its fundamental properties to its practical application.

Core Properties of D-Aspartic Acid Dimethyl Ester

A clear understanding of the physicochemical properties of D-aspartic acid dimethyl ester is fundamental to its effective use. The compound is most commonly handled as its hydrochloride salt to improve stability and ease of handling.

| Property | Value (Free Ester) | Value (Hydrochloride Salt) | Source(s) |

| Chemical Formula | C₆H₁₁NO₄ | C₆H₁₂ClNO₄ | [7][8][9] |

| Molecular Weight | 161.16 g/mol | 197.62 g/mol | [7][8][9] |

| CAS Number | 40149-67-5 | 69630-50-8 | [7] |

| Appearance | - | White to off-white solid | [8] |

| Melting Point | - | 114-119 °C | [10] |

Synthesis of D-Aspartic Acid Dimethyl Ester Hydrochloride: A Detailed Protocol

The synthesis of D-aspartic acid dimethyl ester hydrochloride is typically achieved through Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The following protocol is a reliable method for its preparation in a laboratory setting.

Rationale for Method Selection

Fischer esterification using methanol and a strong acid catalyst, such as hydrogen chloride generated in situ from thionyl chloride or introduced as a gas, is a cost-effective and efficient method for the preparation of amino acid methyl esters.[11] The use of an excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side. The formation of the hydrochloride salt in the final product aids in its precipitation and purification.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of D-aspartic acid dimethyl ester HCl.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), suspend D-aspartic acid (13.31 g, 100 mmol) in anhydrous methanol (150 mL).

-

Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise to the stirred suspension over 30 minutes. Causality: Thionyl chloride reacts with methanol to generate hydrogen chloride in situ, which acts as the catalyst for the esterification. The slow addition at low temperature is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. The suspension will gradually become a clear solution as the reaction progresses.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid residue.

-